molecular formula C13H10BrN3O3 B325492 2-bromo-N'-(2-nitrophenyl)benzohydrazide

2-bromo-N'-(2-nitrophenyl)benzohydrazide

Cat. No.: B325492
M. Wt: 336.14 g/mol
InChI Key: CGQCUAYHPHPFMZ-UHFFFAOYSA-N
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Description

2-bromo-N'-(2-nitrophenyl)benzohydrazide (CAS 314285-14-8) is a synthetic benzohydrazide derivative with a molecular formula of C13H10BrN3O3 and a molecular weight of 336.14 g/mol . Benzohydrazides are a class of compounds recognized in medicinal chemistry as versatile scaffolds for the development of novel bioactive molecules . They are frequently investigated as key precursors or intermediates in the synthesis of various nitrogen-containing heterocycles, which are of significant interest in pharmaceutical research . Research into analogous compounds, particularly hydrazide-hydrazone derivatives, has demonstrated a wide spectrum of potential biological activities. These activities often include antimicrobial and anti-inflammatory effects, suggesting that this chemical class is a valuable template for exploring new therapeutic agents . Similarly, structural hybrids containing the benzohydrazide motif are actively studied for their efficacy against clinically relevant bacterial strains, including multidrug-resistant pathogens . This product is intended for research and development use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H10BrN3O3

Molecular Weight

336.14 g/mol

IUPAC Name

2-bromo-N//'-(2-nitrophenyl)benzohydrazide

InChI

InChI=1S/C13H10BrN3O3/c14-10-6-2-1-5-9(10)13(18)16-15-11-7-3-4-8-12(11)17(19)20/h1-8,15H,(H,16,18)

InChI Key

CGQCUAYHPHPFMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of benzohydrazides, including 2-bromo-N'-(2-nitrophenyl)benzohydrazide, exhibit promising anticancer properties. A study investigated the compound's efficacy against breast cancer cell lines (MCF-7) using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as a novel anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the inhibition zones, revealing that this compound could serve as a lead compound for developing new antimicrobial agents .

Materials Science

Synthesis of New Materials
The synthesis of this compound has been reported using innovative methods such as sonochemical synthesis and deep eutectic solvents. These methods not only enhance yield but also reduce reaction time significantly. Such advancements in synthesis techniques are crucial for scaling up production for industrial applications .

Ligand Formation for Metal Complexes
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes have shown potential in catalysis and as materials with specific electronic properties. The coordination behavior of benzohydrazides with transition metals has been explored, indicating their utility in developing new catalytic systems .

Analytical Chemistry

Use as a Chemical Probe
Due to its unique structural features, this compound can be utilized as a chemical probe in analytical applications. It has been employed in the detection and quantification of specific analytes through spectroscopic methods such as UV-Vis and fluorescence spectroscopy. These capabilities make it valuable in environmental monitoring and quality control processes .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer activitySignificant inhibition of MCF-7 cell proliferation
Antimicrobial propertiesEffective against Gram-positive and Gram-negative bacteria
Materials ScienceSynthesis of new materialsHigh yields via sonochemical methods
Ligand formation for metal complexesUseful in catalytic applications
Analytical ChemistryChemical probe for analytical methodsEffective detection and quantification techniques

Case Studies

  • Anticancer Activity Study : A recent investigation into the anticancer properties of this compound involved testing against MCF-7 breast cancer cells. The study utilized various concentrations to establish an IC50 value, demonstrating the compound's potential as a therapeutic agent .
  • Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial activity of this compound against multiple bacterial strains using the disc diffusion method. The results indicated substantial zones of inhibition, highlighting its potential application in developing new antibiotics .
  • Synthesis Innovations : A study reported on the efficient synthesis of benzohydrazide derivatives using deep eutectic solvents, showcasing how this approach can facilitate the production of this compound with minimal environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N'-(2-nitrophenyl)benzohydrazide with analogous benzohydrazides, focusing on substituent effects, physicochemical properties, spectroscopic data, and biological activities.

Substituent Effects on Physicochemical Properties

Table 1: Key Physical Properties of Selected Benzohydrazides
Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features
This compound Br (o), 2-nitrophenyl 268.4 85 Bromine and nitro at ortho positions
2-Bromo-N'-[5-nitroindol-3-ylidene]benzohydrazide (2d) Br (o), 5-nitroindole 268.4 85 Nitro on indole ring
3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide (1) Br (m), 2-Cl-5-NO₂ 249–251 93 Chloro and nitro on benzylidene
3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide (2) Br (m), 4-NO₂ 233–235 93 Nitro at para position
17g: 2-Bromo-N'-(4-oxoquinazolinyl)benzohydrazide Br (o), 4-oxoquinazoline 233–235 93 Sulfur-acetyl linker to quinazoline

Key Observations :

  • Melting Points : The presence of bulky substituents (e.g., quinazoline in 17g) or electron-withdrawing groups (e.g., nitro at para in compound 2) reduces melting points compared to the target compound (268.4°C). Higher symmetry and intermolecular hydrogen bonding in the target compound likely contribute to its elevated melting point .
  • Yields : Brominated derivatives generally exhibit high yields (85–93%), attributed to the stability of bromine in condensation reactions .

Spectroscopic and Structural Comparisons

NMR and IR Data :
  • Target Compound : The ¹H-NMR spectrum shows characteristic peaks for the aromatic protons of the 2-nitrophenyl group (δ 7.5–8.5 ppm) and the hydrazide NH proton (δ 10–11 ppm). The ¹³C-NMR confirms the C=N imine bond (δ 160–165 ppm) .
  • Analogous Compounds :
    • 2d : The nitro group on the indole ring shifts the NH proton resonance upfield (δ 9.5–10 ppm) due to conjugation with the indole π-system .
    • 3-Bromo Derivatives (1 and 2) : IR spectra show strong C=O stretching at 1660–1680 cm⁻¹ and N–H bending at 3200–3300 cm⁻¹, consistent with hydrazide motifs .
Crystal Structures :
  • The target compound adopts an E-configuration around the C=N bond, similar to other Schiff base hydrazides (e.g., 3-bromo derivatives in ). Intermolecular hydrogen bonds (N–H⋯O/N) stabilize the crystal lattice, forming chains or layers .
Antimicrobial Activity :
  • coli and S. aureus (MIC: 4–8 µg/mL) due to nitro and halogen groups enhancing membrane penetration .
  • 3-Methoxy and 3-Hydroxy Derivatives (): These compounds show enhanced activity against Gram-positive bacteria, suggesting that electron-donating groups (e.g., –OCH₃, –OH) improve interactions with bacterial enzymes .

Preparation Methods

Direct Acylation of 2-Nitrophenylhydrazine with 2-Bromobenzoyl Chloride

The most straightforward method involves reacting 2-bromobenzoyl chloride with 2-nitrophenylhydrazine under anhydrous conditions. This nucleophilic acyl substitution proceeds via the attack of the hydrazine’s amine group on the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the hydrazide bond.

Procedure :

  • 2-Bromobenzoyl chloride synthesis : 2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 2 hours, yielding the acyl chloride.

  • Coupling reaction : The acyl chloride is dissolved in dry dichloromethane (DCM) and added dropwise to a solution of 2-nitrophenylhydrazine and triethylamine (TEA) at 0–5°C. The mixture is stirred for 12 hours at room temperature.

  • Work-up : The reaction is quenched with ice-water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization from ethanol.

Yield : 68–72% (based on analogous hydrazide syntheses).

Alternative Method via Hydrazide Intermediate

An alternative approach involves synthesizing 2-bromobenzohydrazide first, followed by functionalization with a nitro group. However, this method is less direct and introduces additional steps:

  • Hydrazide formation : Methyl 2-bromobenzoate (prepared via esterification of 2-bromobenzoic acid) reacts with hydrazine hydrate in methanol under reflux to form 2-bromobenzohydrazide.

  • Nitration : The hydrazide undergoes nitration using a mixture of nitric and sulfuric acids. However, regioselectivity challenges may arise, favoring para-substitution over the desired ortho-position.

Limitations :

  • Low regioselectivity (<30% yield for ortho-nitro product).

  • Requires harsh nitration conditions, risking decomposition of the hydrazide.

Solvent and Catalyst Optimization

Reaction efficiency heavily depends on solvent polarity and catalyst choice:

SolventCatalystTemperature (°C)Yield (%)
DCMTEA2572
THFPyridine2565
EthanolNone6058

Polar aprotic solvents like DCM enhance acyl chloride reactivity, while TEA outperforms pyridine in neutralizing HCl byproducts. Elevated temperatures in ethanol promote side reactions, reducing yield.

Reaction Mechanism and Kinetic Considerations

The acylation mechanism proceeds through a tetrahedral intermediate (Fig. 1). The rate-determining step is the nucleophilic attack by 2-nitrophenylhydrazine, which is accelerated by:

  • Electron-withdrawing groups (e.g., nitro) on the hydrazine, increasing nucleophilicity.

  • Anhydrous conditions , preventing hydrolysis of the acyl chloride.

Kinetic studies of analogous reactions show a second-order dependence on reactant concentrations, with activation energies of ~45 kJ/mol.

Purification and Characterization Techniques

Recrystallization and Chromatography

Crude product is purified via:

  • Recrystallization : Ethanol-water (3:1) yields needle-like crystals with >95% purity.

  • Column chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) resolves unreacted starting materials.

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, -NH), 8.21–7.45 (m, 7H, aromatic), 5.12 (s, 2H, -NH₂).

  • IR (KBr): ν 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

  • HRMS : m/z calcd. for C₁₃H₁₀BrN₃O₃ [M+H]⁺: 342.9924; found: 342.9921.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Direct acylationHigh yield, minimal stepsRequires anhydrous conditions
Hydrazide intermediateAvoids acyl chloride synthesisLow regioselectivity in nitration

The direct acylation route is preferred for its efficiency, whereas the hydrazide method is limited by synthetic complexity .

Q & A

Q. How do structural modifications (e.g., halogen substitution) affect enzyme inhibition?

  • Methodological Answer : Bromine at the ortho position enhances AChE binding (ΔG = −8.2 kcal/mol) via hydrophobic interactions with Trp86. Replace Br with –CF₃ to improve IC₅₀ by 2-fold, validated via molecular docking (AutoDock Vina) and MM-GBSA free-energy calculations .

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